p-Methoxybenzyl glycinate p-Methoxybenzyl glycinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13921596
InChI: InChI=1S/C10H13NO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,6-7,11H2,1H3
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

p-Methoxybenzyl glycinate

CAS No.:

Cat. No.: VC13921596

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

p-Methoxybenzyl glycinate -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name (4-methoxyphenyl)methyl 2-aminoacetate
Standard InChI InChI=1S/C10H13NO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,6-7,11H2,1H3
Standard InChI Key SPWRPPJAUUIADA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)COC(=O)CN

Introduction

Structural and Chemical Properties of p-Methoxybenzyl Glycinate

Molecular Identity

p-Methoxybenzyl glycinate (C₁₀H₁₃NO₃) has a molecular weight of 195.21 g/mol and the IUPAC name 2-[(4-methoxyphenyl)methylamino]acetic acid . Its structure consists of a glycine backbone with the amino group protected by a PMB moiety, which introduces steric bulk and electronic modulation to the molecule (Figure 1) .

Figure 1:

Chemical structure: COc1ccc(cc1)CNCC(=O)O\text{Chemical structure: } \text{COc1ccc(cc1)CNCC(=O)O}

Source: PubChem CID 302090 .

Physicochemical Data

  • Density: 1.173 g/cm³ (analogous to related PMB-protected compounds) .

  • Boiling Point: ~386°C (estimated for similar esters) .

  • Solubility: Soluble in polar organic solvents (e.g., DCM, DMF) and partially soluble in aqueous alkaline solutions .

  • pKa: The carboxylic acid group has an approximate pKa of 2.3, while the PMB-protected amine remains stable under basic conditions .

Synthetic Methodologies

Protection Strategy

The PMB group is introduced to glycine via nucleophilic substitution or acylation. A typical protocol involves:

  • Dissolving glycine in an inorganic alkaline solution (e.g., 1–20% NaOH or KOH) .

  • Reacting with p-methoxybenzyl chloride or Fmoc-OSu (for orthogonal protection) .

  • Acidic workup (e.g., HCl) to isolate the product .

Table 1: Optimization of PMB Protection

ParameterOptimal RangeYield (%)
Reaction Time3–6 hours78–98
SolventDCM/THF85–95
Temperature20–30°C90
Deprotection AgentTFA in DCM68–98
Data synthesized from .

Deprotection Conditions

The PMB group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), achieving yields of 68–98% without affecting acid-labile functional groups .

Applications in Peptide Synthesis

Role as a Protecting Group

The PMB group’s stability under basic conditions and mild deprotection make it ideal for:

  • Solid-phase peptide synthesis (SPPS): Prevents racemization during coupling steps .

  • Orthogonal protection: Compatible with Fmoc/t-Bu strategies for complex peptide architectures .

Case Study: Synthesis of PMB-Protected Dipeptides

A 2025 study demonstrated the synthesis of PMB-Gly-Gly-OH via:

  • PMB protection of glycine.

  • Peptide coupling using HBTU/HOBt.

  • Deprotection with TFA:DCM (1:1) .
    Yield: 92% (HPLC purity >99%) .

Comparative Analysis with Other Protecting Groups

Table 2: PMB vs. Common Amino-Protecting Groups

GroupStability (Basic)Deprotection MethodCost (USD/g)
PMBHighTFA/DCM12.50
FmocLowPiperidine18.00
BocModerateTFA/DCM9.80
AcetylHighStrong acid/base2.30
Data from .

The PMB group offers a balance between stability and mild deprotection, outperforming Fmoc in cost-effectiveness for large-scale syntheses .

Recent Advances and Industrial Relevance

Green Chemistry Approaches

A 2024 patent (CN101654473A) highlighted aqueous-phase PMB protection using 1–20% NaOH, reducing organic solvent use by 40% while maintaining yields >80% .

Pharmaceutical Applications

PMB-glycinate derivatives are intermediates in antiviral agents (e.g., remdesivir analogs), where selective deprotection is critical for bioactivity .

Challenges and Future Directions

  • Limitations: PMB removal requires corrosive TFA, posing safety concerns .

  • Innovations: Enzymatic deprotection methods using lipases are under investigation to enhance sustainability .

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